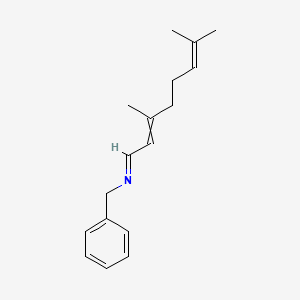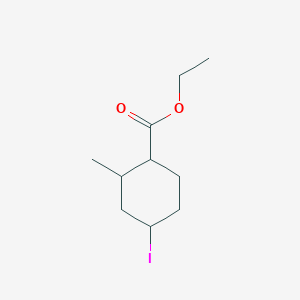![molecular formula C6H3Br2NOS B14293513 6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole CAS No. 112499-91-9](/img/structure/B14293513.png)
6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole typically involves the bromination of thieno[2,3-d][1,2]oxazole derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent under radical conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature. The bromination occurs at the methyl group and the 6-position of the thieno[2,3-d][1,2]oxazole ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions
6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with m-CPBA can produce epoxides.
科学的研究の応用
6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of 6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound’s heterocyclic structure allows it to fit into active sites of enzymes, thereby affecting their function.
類似化合物との比較
Similar Compounds
- 3-Bromo-2-(bromomethyl)thieno[2,3-d][1,2]oxazole
- 6-Chloro-3-(chloromethyl)thieno[2,3-d][1,2]oxazole
- 6-Iodo-3-(iodomethyl)thieno[2,3-d][1,2]oxazole
Uniqueness
6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to its chloro or iodo analogs. The presence of bromine atoms enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions.
特性
CAS番号 |
112499-91-9 |
|---|---|
分子式 |
C6H3Br2NOS |
分子量 |
296.97 g/mol |
IUPAC名 |
6-bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole |
InChI |
InChI=1S/C6H3Br2NOS/c7-1-4-6-5(10-9-4)3(8)2-11-6/h2H,1H2 |
InChIキー |
ZVWYYUWASNENBL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(S1)C(=NO2)CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


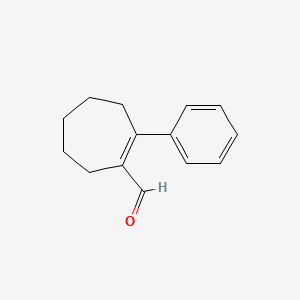
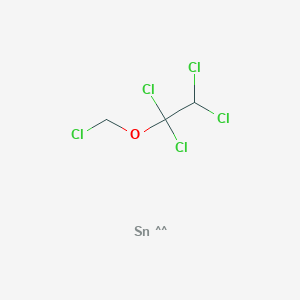
![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)
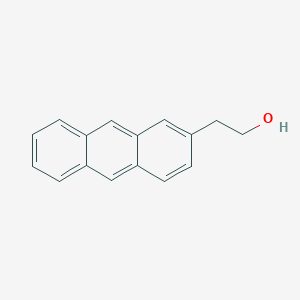
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)



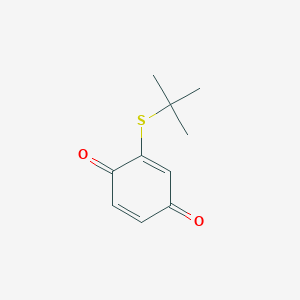
![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)
